molecular formula C22H24N2O3S B2725935 2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE CAS No. 878057-95-5

2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B2725935
CAS No.: 878057-95-5
M. Wt: 396.51
InChI Key: JYBXXGUFYXTUCV-UHFFFAOYSA-N
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Description

2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other methods.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the indole core using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperidinyl Moiety: The piperidinyl group can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Oxidation to Form the Oxo Group: The final step may involve oxidation to introduce the oxo group, using reagents such as PCC (pyridinium chlorochromate) or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, KMnO4, or H2O2.

    Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    3-(benzylsulfonyl)-1H-indole: Lacks the piperidinyl and oxo groups.

    1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole: Lacks the benzylsulfonyl group.

    3-(benzylsulfonyl)-1-(2-hydroxyethyl)-1H-indole: Contains a hydroxyethyl group instead of the oxo-piperidinyl moiety.

Uniqueness

2-(3-PHENYLMETHANESULFONYL-1H-INDOL-1-YL)-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfonyl group, piperidinyl moiety, and oxo group allows for diverse interactions and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-benzylsulfonylindol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c25-22(23-13-7-2-8-14-23)16-24-15-21(19-11-5-6-12-20(19)24)28(26,27)17-18-9-3-1-4-10-18/h1,3-6,9-12,15H,2,7-8,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBXXGUFYXTUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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